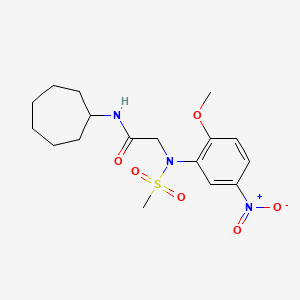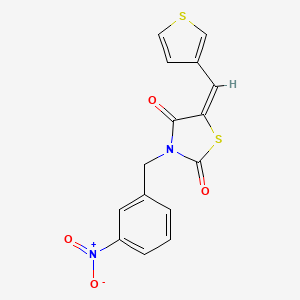![molecular formula C18H19Cl2NO2S B5130073 2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide, commonly known as Dicamba, is a synthetic herbicide that has been used for decades to control broadleaf weeds in various crops, including soybeans, cotton, and corn. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds. In recent years, Dicamba has gained attention due to its potential environmental and health impacts, leading to debates about its continued use.
Mécanisme D'action
Dicamba works by disrupting the growth and development of plants by interfering with the production of auxin, a plant hormone that plays a crucial role in plant growth and development. Dicamba mimics the effects of auxin, causing abnormal growth and eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants, including the inhibition of cell division and elongation, the disruption of chloroplast development, and the induction of oxidative stress. These effects can lead to a range of symptoms in plants, including leaf curling, stunting, and necrosis.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba has several advantages for use in lab experiments, including its effectiveness against a wide range of broadleaf weeds and its ability to disrupt plant growth and development. However, it also has several limitations, including its potential to leach into groundwater and surface water, its potential to cause drift and volatilization, and its potential to have unintended impacts on non-target plants and animals.
Orientations Futures
Research on Dicamba is ongoing, with several areas of future research identified. These include the development of new formulations of Dicamba that are less prone to drift and volatilization, the development of new herbicides that can be used as alternatives to Dicamba, and the development of new strategies for weed control that rely on integrated pest management approaches. Additionally, research is needed to better understand the potential environmental and health impacts of Dicamba and to develop strategies for mitigating these impacts.
Méthodes De Synthèse
Dicamba is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chlorothionoformate. This intermediate is then reacted with 3-methylbenzylmercaptan to form the corresponding thioether, which is then reacted with acetic anhydride to form Dicamba.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of broadleaf weeds. It has also been studied for its potential impacts on non-target plants and animals, as well as its potential to leach into groundwater and surface water. In recent years, research has focused on the development of new formulations of Dicamba that are less prone to drift and volatilization, as well as the development of new herbicides that can be used as alternatives to Dicamba.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2S/c1-13-3-2-4-14(9-13)12-24-8-7-21-18(22)11-23-17-6-5-15(19)10-16(17)20/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZAKJCWYYOEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)
![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)